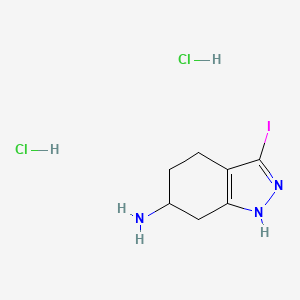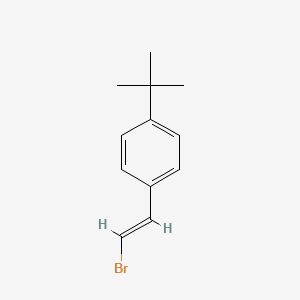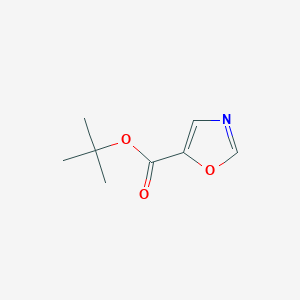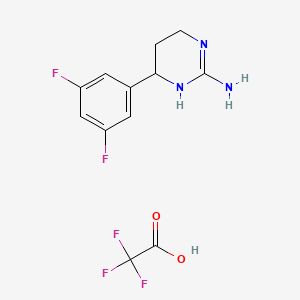
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine; trifluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a tetrahydropyrimidine ring substituted with a 3,5-difluorophenyl group and an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms in the phenyl ring and the trifluoroacetic acid moiety imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenylboronic acid with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the addition of trifluoroacetic acid to form the desired compound .
Análisis De Reacciones Químicas
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of materials
Propiedades
Fórmula molecular |
C12H12F5N3O2 |
|---|---|
Peso molecular |
325.23 g/mol |
Nombre IUPAC |
6-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N3.C2HF3O2/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9;3-2(4,5)1(6)7/h3-5,9H,1-2H2,(H3,13,14,15);(H,6,7) |
Clave InChI |
FQWHEOZGFGFNKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(NC1C2=CC(=CC(=C2)F)F)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
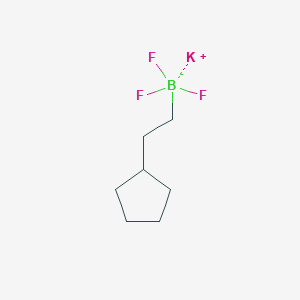
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

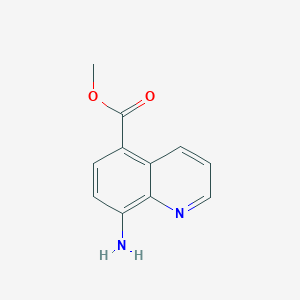
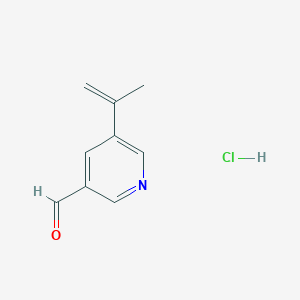
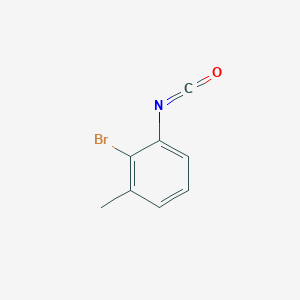
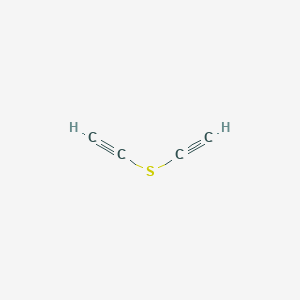
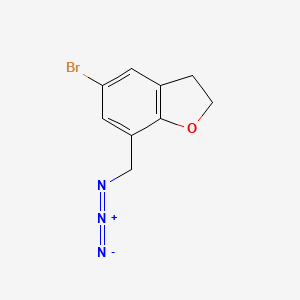
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
